Cas no 684648-99-5 (2-(thiomorpholin-4-yl)pyridin-3-amine)
2-(thiomorpholin-4-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-thiomorpholinyl)-3-Pyridinamine
- 2-(thiomorpholin-4-yl)pyridin-3-amine
- 2-thiomorpholinopyridin-3-amine
- F8880-4446
- AKOS009211854
- DB-074030
- 2-thiomorpholin-4-ylpyridin-3-amine
- SCHEMBL4865013
- EN300-145571
- 684648-99-5
-
- Inchi: 1S/C9H13N3S/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2
- InChI Key: VRRQBHZPUKCMJA-UHFFFAOYSA-N
- SMILES: S1CCN(C2C(=CC=CN=2)N)CC1
Computed Properties
- Exact Mass: 195.08301860Da
- Monoisotopic Mass: 195.08301860Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 67.5Ų
2-(thiomorpholin-4-yl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T185226-100mg |
2-(Thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T185226-500mg |
2-(Thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 500mg |
$ 660.00 | 2022-06-03 | ||
| TRC | T185226-1g |
2-(Thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 1g |
$ 1020.00 | 2022-06-03 | ||
| Enamine | EN300-145571-0.05g |
2-(thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 0.05g |
$768.0 | 2023-07-05 | ||
| Enamine | EN300-145571-0.1g |
2-(thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 0.1g |
$804.0 | 2023-07-05 | ||
| Enamine | EN300-145571-0.25g |
2-(thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 0.25g |
$840.0 | 2023-07-05 | ||
| Enamine | EN300-145571-0.5g |
2-(thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 0.5g |
$877.0 | 2023-07-05 | ||
| Enamine | EN300-145571-1.0g |
2-(thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 1.0g |
$914.0 | 2023-07-05 | ||
| Enamine | EN300-145571-2.5g |
2-(thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 2.5g |
$1791.0 | 2023-07-05 | ||
| Enamine | EN300-145571-5.0g |
2-(thiomorpholin-4-yl)pyridin-3-amine |
684648-99-5 | 5.0g |
$2650.0 | 2023-07-05 |
2-(thiomorpholin-4-yl)pyridin-3-amine Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(thiomorpholin-4-yl)pyridin-3-amine
2-(Thiomorpholin-4-Yl)Pyridin-3-Amine (CAS No. 684648–99–5): A Versatile Building Block in Modern Medicinal Chemistry
2-(Thiomorpholin-4-Yl)Pyridin-3-Amine, identified by the chemical abstracts service (CAS) number 684648–99–5, represents a structurally unique heterocyclic compound that has garnered significant attention in contemporary pharmaceutical and chemical research. This compound integrates a pyridine ring system with a thiomorpholine moiety, creating a scaffold that exhibits remarkable functional versatility. The pyridine core, known for its aromatic stability and electron-deficient character, is substituted at the 3-position with an amine group, while the 2-position features a thiomorpholine ring—a six-membered heterocycle containing both sulfur and nitrogen atoms. This dual heteroatom configuration endows the molecule with tunable physicochemical properties, making it an ideal candidate for drug discovery programs targeting diverse biological pathways.
The structural characteristics of CAS No. 684648–99–5 align closely with current trends in medicinal chemistry, particularly in the design of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The thiomorpholine subunit introduces conformational flexibility and hydrogen-bonding capabilities, which are critical for optimizing ligand-receptor interactions. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against kinases such as CDKs (cyclin-dependent kinases) and JAKs (Janus kinases), enzymes implicated in cancer progression and autoimmune disorders. For instance, a 2023 publication in Journal of Medicinal Chemistry highlighted the role of thiomorpholine-substituted pyridines in enhancing metabolic stability while maintaining high selectivity profiles—a key challenge in modern drug development.
Synthesis of CAS No. 684648–99–5 typically involves multistep organic transformations leveraging modern synthetic methodologies. The pyridine ring can be constructed via condensation reactions using aldehydes and ammonia derivatives, followed by selective functionalization at the 3-position to introduce the amine group. The thiomorpholine moiety is often appended through nucleophilic substitution or transition-metal-catalyzed cross-coupling strategies, such as Buchwald-Hartwig amination. Notably, green chemistry approaches have been increasingly adopted to improve atom economy and reduce waste generation during large-scale production processes.
In terms of physicochemical properties, compounds bearing the CAS No. 684648–99–5 scaffold exhibit moderate lipophilicity (logP ≈ 1.7) and favorable solubility profiles in polar solvents like DMSO or ethanol. These attributes are crucial for ensuring bioavailability when used as drug candidates or research reagents. Spectroscopic data including NMR (1H, 13C), mass spectrometry (HRMS), and X-ray crystallography have been employed to confirm structural integrity and purity levels exceeding 98% in commercial-grade preparations.
The biological relevance of this compound extends beyond its role as a pharmacophore precursor; it also serves as a valuable tool compound for mechanistic studies in cellular biology laboratories worldwide. Researchers have utilized derivatives of CAS No. 684648–99–5 to investigate signal transduction pathways involving phosphodiesterase enzymes and nuclear receptors—processes central to understanding diseases like diabetes mellitus type II and neurodegenerative conditions such as Alzheimer’s disease.
Innovations in computational chemistry have further accelerated the exploration of this molecular framework’s potential applications. Molecular docking simulations predict strong binding affinities between compounds containing the CAS No. 684648–99–5 core structure and target proteins including EGFR (epidermal growth factor receptor) variants associated with non-small cell lung cancer (NSCLC). These computational insights guide experimental validation efforts aimed at identifying lead compounds worthy of preclinical evaluation.
Economically viable manufacturing routes for bulk production remain an active area of research within industrial settings due to growing demand from both academic institutions conducting basic science investigations into disease mechanisms as well as biotechnology companies advancing therapeutic pipelines toward clinical trials stages.
The future outlook for compounds based on the structure defined by CAS number 684648–99–5 appears promising given ongoing advancements across multiple scientific disciplines—from synthetic organic chemistry techniques improving yield efficiencies during scale-up operations to machine learning algorithms predicting novel applications based on existing datasets encompassing millions of chemical structures already characterized through high-throughput screening campaigns.
684648-99-5 (2-(thiomorpholin-4-yl)pyridin-3-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)